(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-5-9-22-15-11-16(26-2)17(27-3)12-18(15)28-20(22)21-19(23)13-7-6-8-14(10-13)29(4,24)25/h5-8,10-12H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBBVQJGORPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, with the CAS number 896335-63-0, is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered interest due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure features a benzo[d]thiazole core substituted with an allyl group and a methylsulfonyl moiety, which are believed to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896335-63-0 |
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 432.5 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. The specific activity of this compound against different cancer cell lines needs further investigation but can be hypothesized based on related compounds.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances their efficacy against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could contribute to its antimicrobial activity.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzo[d]thiazole ring can significantly impact biological activity. For example:
- Allyl Group : Enhances lipophilicity and may improve cellular uptake.
- Methylsulfonyl Moiety : Potentially increases solubility and alters metabolic stability.
These modifications suggest that optimizing the substituents on the benzo[d]thiazole core could lead to more potent derivatives.
Case Studies and Research Findings
- Antimalarial Activity : A study on thiazole derivatives indicated that modifications in the N-aryl amide group linked to the thiazole ring resulted in compounds with high antimalarial potency against Plasmodium falciparum . This illustrates the potential for this compound in antimalarial research.
- Leishmanicidal Activity : Hybrid thiazole compounds have shown promising results against Leishmania species, indicating that similar structures may possess leishmanicidal properties .
- Cytotoxicity Studies : Compounds related to benzo[d]thiazole have demonstrated low cytotoxicity in HepG2 cell lines while maintaining significant biological activity . This suggests that this compound could be developed as a safer therapeutic option.
Q & A
Q. Key analytical methods :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for allyl protons (δ 5.1–5.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress with C18 columns (UV detection at 254 nm) and optimize purity (>95%) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₂₃N₃O₅S₂: 497.12) .
How can researchers confirm the compound’s structural integrity and purity?
Basic
A combination of spectroscopic and chromatographic techniques is essential:
- X-ray crystallography : Resolve 3D conformation, particularly the (E)-configuration of the imine bond .
- FT-IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. Table 1: Analytical Techniques and Detection Limits
| Technique | Target Parameter | Detection Limit |
|---|---|---|
| HPLC | Purity | 0.1% impurities |
| NMR (600 MHz) | Regiochemical assignment | 1–5 mol% minor isomers |
| HRMS | Molecular formula confirmation | ±1 ppm mass accuracy |
How can contradictory data in biological activity studies be resolved?
Advanced
Discrepancies often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Compound purity : Re-test batches with ≥98% purity (via preparative HPLC) to exclude by-product interference .
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
Example : If one study reports antimicrobial activity (MIC = 2 µM) and another shows no effect, validate using:
- Broth microdilution (CLSI guidelines) .
- Check for efflux pump inhibitors (e.g., CCCP) to rule out resistance mechanisms .
What strategies optimize enantiomeric purity during synthesis?
Q. Advanced
Chiral chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol gradients to separate (E) and (Z) isomers .
Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed allylation steps .
Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
How can the mechanism of action be investigated for this compound?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .
- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative binding partners in cell models .
How to assess stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
- LC-MS/MS monitoring : Detect degradation products (e.g., hydrolysis of methoxy groups) .
- Light sensitivity : Store in amber vials and test UV stability (λ = 365 nm) .
What computational approaches predict structure-activity relationships (SAR)?
Q. Advanced
- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR) .
- Molecular Dynamics (MD) simulations : Simulate ligand binding over 100 ns to assess conformational stability .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate with bioactivity data .
How to design derivatives for improved pharmacokinetic properties?
Q. Advanced
LogP optimization : Replace methylsulfonyl with trifluoromethyl to enhance membrane permeability .
Pro-drug strategies : Introduce ester moieties for increased oral bioavailability .
Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify vulnerable sites for deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
